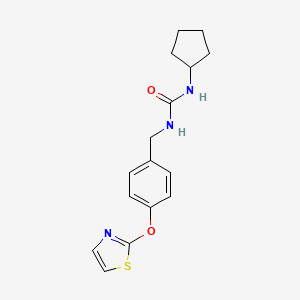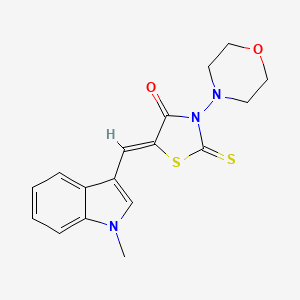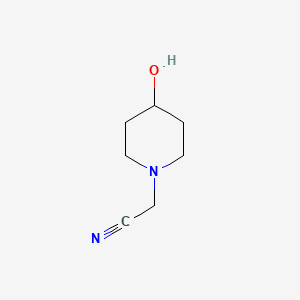
N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide” is a chemical compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives involves the interaction of aminonitrile with salts and esters of dithioacids carbon oxysulfide, carbon disulfide, and isothiocyanates . Microwave-assisted Hantzsch thiazole synthesis is also used for the synthesis of certain thiazole derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Synthesis and Reactivity
- A study by Aleksandrov et al. (2018) described the synthesis and reactivity of related naphtho-fused 1,3-thiazole compounds, providing a foundation for understanding the chemical behavior of N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide (Aleksandrov, El’chaninov, & Stepanov, 2018).
Antimicrobial and Anticonvulsant Screening
- Research by Arshad et al. (2019) explored β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones for their anticonvulsant activity, suggesting potential applications in neuroscience and pharmacology (Arshad, Al-Otaibi, Mustafa, Shousha, & Alshahrani, 2019).
Antimicrobial and Anti-proliferative Activities
- Mansour et al. (2020) synthesized derivatives of thiazolyl pyrazoline linked to benzo[1,3]dioxole and evaluated their antimicrobial and anti-proliferative properties, which could be relevant to the study of N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Antimycobacterial Activity
- A 2016 study by Goněc et al. focused on N-alkoxyphenylhydroxynaphthalenecarboxamides, revealing significant antimycobacterial activity, which could imply similar potential for N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide (Goněc, Pospíšilová, Kauerová, Kos, Doháňošová, Oravec, Kollar, Coffey, Liptaj, Čížek, & Jampílek, 2016).
Synthesis and Anticancer Evaluation
- Salahuddin et al. (2014) synthesized naphthalene derivatives with benzimidazole and evaluated their anticancer potential. This suggests that similar naphthalene derivatives like N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide could be explored for oncological applications (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Propriétés
IUPAC Name |
N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c21-16(15-8-9-18-22-15)20-17-19-14(10-23-17)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYWZNVXXOIJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate](/img/structure/B2636530.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2636533.png)
![[1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636534.png)

![1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B2636537.png)
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2636538.png)

![3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636540.png)


![3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2636545.png)

![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide](/img/structure/B2636549.png)